An In-depth Technical Guide to the Nickel-Boron Binary Phase Diagram
An In-depth Technical Guide to the Nickel-Boron Binary Phase Diagram
This technical guide provides a comprehensive analysis of the nickel-boron (Ni-B) binary phase diagram, intended for researchers, scientists, and professionals in drug development and materials science. The guide details the equilibrium phases, invariant reactions, and crystallographic data of the Ni-B system. Furthermore, it outlines the experimental methodologies employed for the determination of such phase diagrams.
The Nickel-Boron Phase Diagram
The nickel-boron binary system is characterized by a series of intermetallic compounds and several invariant reactions, making it of significant interest in the development of nickel-based alloys, particularly for applications requiring high hardness, wear resistance, and specific melting characteristics. The phase diagram illustrates the equilibrium phases present at different temperatures and compositions.
Quantitative Data Summary
The quantitative data for the nickel-boron system, including invariant reactions and crystallographic information for the stable phases, are summarized in the following tables.
Table 1: Invariant Reactions in the Nickel-Boron System
| Reaction Type | Temperature (°C) | Reaction | Composition (at. % B) |
| Peritectic | 1229 | L + (Ni) ↔ Ni₃B | L: ~23, (Ni): ~1, Ni₃B: 25 |
| Eutectic | 1080 | L ↔ Ni₃B + Ni₂B | L: ~33.5, Ni₃B: 25, Ni₂B: 33.3 |
| Peritectic | 1173 | L + NiB ↔ m-Ni₄B₃ | L: ~48, NiB: 50, m-Ni₄B₃: 42.9 |
| Peritectoid | 985 | Ni₂B + m-Ni₄B₃ ↔ o-Ni₄B₃ | Ni₂B: 33.3, m-Ni₄B₃: 42.9, o-Ni₄B₃: 42.9 |
| Congruent Melting | 1020 | NiB ↔ L | 50 |
Table 2: Crystallographic Data of Stable Nickel-Boron Phases
| Phase | Formula | Crystal System | Space Group | Lattice Parameters (Å) |
| (Ni) | Ni | Face-Centered Cubic | Fm-3m | a = 3.524 |
| Ni₃B | Ni₃B | Orthorhombic | Pnma | a = 4.389, b = 5.211, c = 6.619[1] |
| Ni₂B | Ni₂B | Tetragonal | I4/mcm | a = 4.985, c = 4.243 |
| o-Ni₄B₃ | Ni₄B₃ | Orthorhombic | Pnma | a = 11.95, b = 2.98, c = 6.57 |
| m-Ni₄B₃ | Ni₄B₃ | Monoclinic | C2/c | a = 6.31, b = 4.85, c = 7.79, β = 101.91° |
| NiB | NiB | Orthorhombic | Cmcm | a = 2.925, b = 7.396, c = 2.966 |
Table 3: Solid Solubility and Composition Ranges
| Phase | Maximum Solid Solubility of B in (Ni) (at. %) | Composition Range (wt. % B) |
| (Ni) | ~1.0 at 1229°C | - |
| Ni₃B | - | 6.0 - 6.17[2][3] |
| Ni₂B | - | 11.50 - 11.615[2][3] |
| o-Ni₄B₃ | - | ~11.6 |
| m-Ni₄B₃ | - | ~11.6 |
| NiB | - | ~16.3 |
Experimental Protocols
The determination of a binary phase diagram such as that of nickel-boron relies on a combination of experimental techniques to identify phase transitions and characterize the microstructure of alloys at various compositions and temperatures.
Sample Preparation
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Alloy Preparation : A series of Ni-B alloys with varying compositions are prepared from high-purity nickel and boron. The elements are typically arc-melted or induction-melted in an inert atmosphere (e.g., argon) to prevent oxidation.
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Homogenization : The as-cast alloys are annealed at a high temperature (below the solidus) for an extended period (e.g., 24-100 hours) in a vacuum or inert atmosphere to ensure chemical homogeneity. The samples are then quenched to retain the high-temperature microstructure.
Differential Thermal Analysis (DTA)
DTA is employed to determine the temperatures of phase transformations (e.g., solidus, liquidus, eutectic, and peritectic temperatures).[4][5]
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Apparatus : A DTA instrument equipped with a furnace capable of reaching temperatures above the liquidus of the Ni-B alloys, a sample and reference holder (typically alumina (B75360) or platinum crucibles), and thermocouples for temperature measurement.
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Procedure :
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A small, weighed sample of the homogenized alloy and an inert reference material (e.g., alumina) are placed in their respective crucibles within the DTA cell.
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The furnace is heated at a controlled rate (e.g., 10-20°C/min) under a protective atmosphere.
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The temperature difference between the sample and the reference is recorded as a function of the sample temperature.
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Endothermic or exothermic peaks in the DTA curve indicate phase transformations. The onset temperature of these peaks corresponds to the transformation temperature.
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The process is repeated upon cooling to observe transformations during solidification.
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X-Ray Diffraction (XRD)
XRD is used to identify the crystal structures of the phases present in the alloys at different temperatures.[6][7][8][9]
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Apparatus : A high-temperature X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα).
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Procedure :
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A powdered or solid sample of the heat-treated alloy is mounted in the diffractometer.
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The sample is scanned over a range of 2θ angles.
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The resulting diffraction pattern (intensity vs. 2θ) is a fingerprint of the crystalline phases present.
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The peak positions and intensities are compared with standard diffraction databases (e.g., ICDD) to identify the phases.[9]
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For high-temperature phase analysis, the sample is heated in-situ within the diffractometer, and diffraction patterns are collected at various temperatures.
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Metallography
Metallographic analysis is used to visually examine the microstructure of the alloys.
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Sample Preparation :[10][11][12][13][14]
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Sectioning : A representative cross-section of the heat-treated alloy is cut using a low-speed diamond saw to minimize deformation.
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Mounting : The sectioned sample is mounted in a polymer resin to facilitate handling during grinding and polishing.
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Grinding : The mounted sample is ground with successively finer grades of abrasive paper (e.g., silicon carbide) to achieve a flat surface.
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Polishing : The ground sample is polished with diamond suspensions of decreasing particle size (e.g., 6 µm, 1 µm) to obtain a mirror-like finish.
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Etching : The polished surface is chemically etched to reveal the microstructure. A suitable etchant for Ni-B alloys is a solution of nitric acid and acetic acid.
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Microscopic Examination : The etched sample is examined using optical microscopy and scanning electron microscopy (SEM) to observe the morphology, distribution, and relative amounts of the different phases. Energy-dispersive X-ray spectroscopy (EDS) in the SEM can be used to determine the chemical composition of the individual phases.
Visualizations
Experimental Workflow
The following diagram illustrates the typical experimental workflow for the determination of a binary phase diagram.
Nickel-Boron Phase Relationships
This diagram illustrates the key phases and their transformation pathways in the nickel-boron system.
References
- 1. nasplib.isofts.kiev.ua [nasplib.isofts.kiev.ua]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Boron Diffusivities in Nickel Borides by Two Mathematical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phase-trans.msm.cam.ac.uk [phase-trans.msm.cam.ac.uk]
- 5. scispace.com [scispace.com]
- 6. h-and-m-analytical.com [h-and-m-analytical.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. MyScope [myscope.training]
- 10. metallography.org [metallography.org]
- 11. How to Prepare Metallographic Samples – Complete Step-by-Step Guide (With Expert Tips) - Metkon [metkon.com]
- 12. Nickel quality control : metallographic preparation - Presi [presi.com]
- 13. nextgentest.com [nextgentest.com]
- 14. Solutions by Material Nickel and Nickel Alloys - Buehler - Metallography Equipment & Supplies for Sample Preparation [buehler.com]
